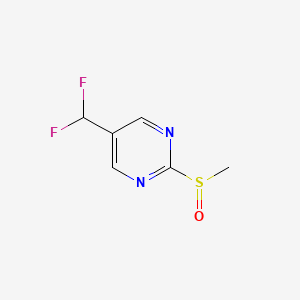
1,4-Dibromo-2-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2-methoxynaphthalene is an organic compound with the molecular formula C11H8Br2O It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 4 positions, and a methoxy group is substituted at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-methoxynaphthalene can be synthesized through a multi-step process starting from naphthalene. One common method involves the bromination of naphthalene to form 1,4-dibromonaphthalene, followed by the introduction of a methoxy group at the 2 position. This can be achieved through a nucleophilic substitution reaction using sodium methoxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and methoxylation processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2-methoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones.
Reduction Reactions: Products include dihydro derivatives of the original compound.
Applications De Recherche Scientifique
1,4-Dibromo-2-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-dibromo-2-methoxynaphthalene involves its interaction with various molecular targets. The bromine atoms and the methoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dibromo-2-nitronaphthalene
- 1,4-Dibromo-2-chloronaphthalene
- 1,4-Dibromo-2-hydroxynaphthalene
Uniqueness
1,4-Dibromo-2-methoxynaphthalene is unique due to the presence of both bromine atoms and a methoxy group on the naphthalene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications. The methoxy group can participate in nucleophilic reactions, while the bromine atoms can undergo electrophilic substitution, providing a versatile platform for chemical modifications.
Propriétés
Formule moléculaire |
C11H8Br2O |
|---|---|
Poids moléculaire |
315.99 g/mol |
Nom IUPAC |
1,4-dibromo-2-methoxynaphthalene |
InChI |
InChI=1S/C11H8Br2O/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3 |
Clé InChI |
SLNZYKUKILUXJS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


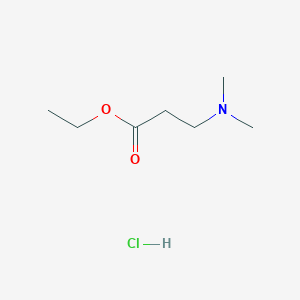
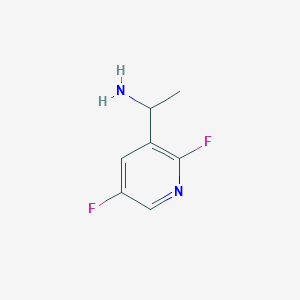

![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)
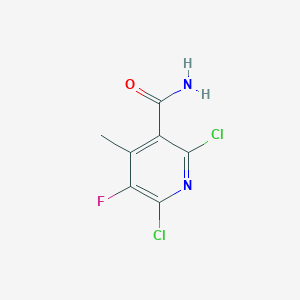
![Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13663647.png)
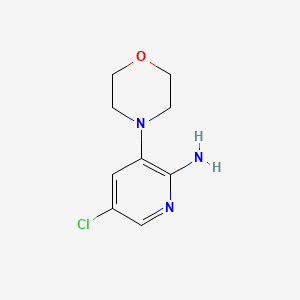
![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)
